molecular formula C29H28N2O3S B12047438 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B12047438
M. Wt: 484.6 g/mol
InChI Key: BJZDJDCSGPGGSG-UHFFFAOYSA-N
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Description

N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the carbazole derivative and introduce the hydroxypropyl group through a nucleophilic substitution reaction. The benzenesulfonamide group is then attached via a sulfonation reaction. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or nucleophiles like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The benzenesulfonamide group may inhibit certain enzymes, disrupting metabolic pathways. These interactions can lead to various biological effects, making the compound a potential candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE
  • 2-(3-(9H-CARBAZOL-9-YL)PROPANOYL)-N-(4-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE

Uniqueness

N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C29H28N2O3S

Molecular Weight

484.6 g/mol

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C29H28N2O3S/c1-21-11-15-23(16-12-21)31(35(33,34)25-17-13-22(2)14-18-25)20-24(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,24,32H,19-20H2,1-2H3

InChI Key

BJZDJDCSGPGGSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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